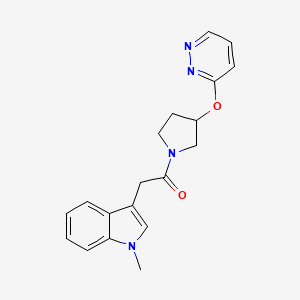

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of heterocyclic compounds similar to 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone often involves multistep reactions, including cyclization and metalation processes. For example, the methylation of certain indolizin derivatives through metalation with potassium tert-butanolate and subsequent metathesis reactions highlights a common strategy in the synthesis of complex heterocycles (Tobias Kloubert et al., 2012). Additionally, Pt(II)-catalyzed cycloisomerization or tandem cyclization/1,2-migration processes offer efficient routes to synthesize highly functionalized heterocycles from readily available substrates, indicating the versatility and complexity of synthesizing such molecules (Cameron R. Smith et al., 2007).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by various intra- and intermolecular interactions, including hydrogen bonding and pi-pi interactions, which significantly influence their molecular conformation and stability. For instance, certain derivatives exhibit twisted substituents around the indolizine unit, with significant dihedral angles between the central unit and attached groups, demonstrating the complexity of their molecular geometry (Tobias Kloubert et al., 2012).

Chemical Reactions and Properties

Heterocyclic compounds such as this compound participate in various chemical reactions, including cyclizations, diazotizations, and reactions with phenyl isothiocyanate, leading to a wide range of derivatives with potential biological activities (F. Attaby et al., 2006). These reactions underline the chemical versatility and potential utility of such compounds in synthesizing novel molecules with desired properties.

Physical Properties Analysis

The physical properties of heterocyclic compounds are influenced by their molecular structure, including melting points, solubility, and crystalline forms. The presence of intra- and intermolecular hydrogen bonding, for example, can affect their solid-state structure and, consequently, their physical properties (James L. Balderson et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of such heterocyclic compounds, are determined by their functional groups and molecular structure. The synthesis and functionalization reactions they undergo, such as the oxidative cleavage of Csp3-H bonds and C-C bonds in certain derivatives, showcase their reactivity and the potential for creating diverse molecular architectures (Xia Wu et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research on similar compounds includes the study of their synthesis and structural characteristics. For instance, the methylation of related indolizin compounds and the investigation of their crystal structures have been reported. These studies are foundational for understanding the chemical behavior and potential applications of such compounds in various fields, including materials science and pharmaceuticals (Kloubert et al., 2012).

Catalytic and Synthetic Applications

The catalytic properties of platinum in synthesizing indolizine derivatives have been explored, revealing efficient methods for creating highly functionalized heterocycles (Smith et al., 2007). Such methodologies are crucial for the development of new pharmaceuticals and advanced materials.

Biological Activities and Potential Applications

The exploration of heterocyclic compounds like indolizines and pyrrolidines has revealed significant biological activities, which include potential antitumor and antiviral effects. These findings indicate the potential of such compounds in medicinal chemistry and drug development (Nguyen et al., 1990). Moreover, studies on the DNA binding, nuclease activity, and cytotoxicity of related Cu(II) complexes highlight their potential in cancer therapy and molecular biology research (Kumar et al., 2012).

Chemical Behavior and Reactivity

Investigations into the reactivity and chemical behavior of related compounds, such as their ability to undergo aerobic dehydrogenation, provide insights into their potential use in synthetic chemistry and the development of new chemical processes (Nechaev et al., 2021).

Propiedades

IUPAC Name |

2-(1-methylindol-3-yl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-22-12-14(16-5-2-3-6-17(16)22)11-19(24)23-10-8-15(13-23)25-18-7-4-9-20-21-18/h2-7,9,12,15H,8,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQLOLZZQCWYLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2491269.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2491275.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2491278.png)

![5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2491291.png)